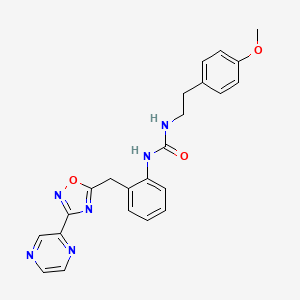

1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

The compound 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea derivative featuring a 1,2,4-oxadiazole ring substituted with a pyrazine moiety and a methoxyphenethyl group. Urea-linked heterocycles are prominent in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility. The 1,2,4-oxadiazole scaffold is known for metabolic stability and bioisosteric properties, while the pyrazine ring may enhance electronic interactions with biological targets .

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-31-18-8-6-16(7-9-18)10-11-26-23(30)27-19-5-3-2-4-17(19)14-21-28-22(29-32-21)20-15-24-12-13-25-20/h2-9,12-13,15H,10-11,14H2,1H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSVPVTWFSQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structural components include a methoxyphenethyl group, a pyrazinyl group, and an oxadiazole ring, which contribute to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 342.41 g/mol |

| Density | Approx. 1.25 g/cm³ |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor binding through various pathways, which are context-dependent and require further investigation through biological assays.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory potency against various cancer cell lines. In one study, a related oxadiazole derivative demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human lung adenocarcinoma and breast cancer cells .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely documented. For example, compounds containing the oxadiazole ring have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In laboratory studies, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against resistant strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may also exhibit anti-inflammatory and neuroprotective activities. The oxadiazole scaffold has been associated with diverse pharmacological effects including analgesic and anti-Alzheimer activities .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

-

Anticancer Study : A derivative was tested against several cancer cell lines and showed promising results in inhibiting proliferation.

- Cell Lines Tested : Human colon adenocarcinoma (CXF HT-29), human gastric carcinoma (GXF 251), among others.

- Results : IC50 values ranged from 60 µM to 100 µM across different cell lines.

- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of urea derivatives and is characterized by the following structural features:

- Methoxyphenethyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Pyrazinyl group : Known for its role in various pharmacological activities.

- Oxadiazole ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit significant anticancer activity. The presence of the oxadiazole ring is particularly noteworthy as it has been linked to the inhibition of tumor cell proliferation. Studies have shown that modifications in the structure can enhance potency against various cancer cell lines.

Antimicrobial Activity

The pyrazinyl moiety has been associated with antimicrobial properties. Compounds containing this feature have demonstrated efficacy against a range of bacterial and fungal pathogens. Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their antimicrobial effects.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in disease pathways. Preliminary studies suggest that it could modulate enzyme activity related to cancer progression and inflammation, making it a candidate for further investigation in therapeutic contexts.

Several studies have explored the pharmacological potential of compounds related to this compound:

- Anticancer Activity : A study published in GSC Biological and Pharmaceutical Sciences highlighted the synthesis and testing of urea derivatives against cancer cell lines. The findings indicated that minor structural modifications could significantly enhance anticancer properties .

- Antimicrobial Efficacy : Research focusing on pyrazine-containing compounds demonstrated their effectiveness against various pathogens, suggesting that similar structures could provide new avenues for antibiotic development .

- Enzyme Modulation Studies : Investigations into enzyme inhibition showed promising results, indicating that such compounds could serve as leads for drug development targeting specific diseases .

Comparison with Similar Compounds

1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea ()

- Key Differences : Incorporates a biphenyl group and a pyrrolidine ring.

- Impact : The rigid biphenyl system may enhance binding affinity to hydrophobic pockets, while the pyrrolidine introduces stereochemical complexity absent in the target compound .

Urea Derivatives with Varied Substituents

1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ()

- Key Differences : Uses a dimethoxyphenyl group and pyrazole.

- Impact : The dual methoxy groups enhance solubility but reduce lipophilicity relative to the target compound’s single methoxyphenethyl chain .

Triazole-Based Analogues

4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()

- Key Differences : Triazole core instead of oxadiazole.

- Reported antimicrobial and antitumor activities suggest divergent biological profiles compared to oxadiazole derivatives .

Key Physicochemical Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, urea derivatives can be synthesized via refluxing intermediates (e.g., thiourea or hydrazine derivatives) in ethanol/acetic acid mixtures under controlled temperatures (80–100°C), as demonstrated in analogous triazine and pyrazole syntheses . Key steps include:

- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups.

- Coupling : Use of carbodiimide reagents (e.g., DCC) to link the 4-methoxyphenethyl and oxadiazole-phenyl moieties.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent integration and connectivity, particularly for the urea (–NH–CO–NH–) and oxadiazole moieties.

- X-ray crystallography : Critical for resolving dihedral angles between aromatic rings (e.g., pyrazole and methoxyphenyl planes, as seen in analogous structures with angles of 16.83–51.68°) and hydrogen-bonding networks .

- HRMS : To verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity issues during oxadiazole ring formation be mitigated?

- Methodological Answer : Regioselective cyclization of 1,2,4-oxadiazoles often depends on:

- Precursor design : Using nitrile oxides or amidoximes with electron-withdrawing groups (e.g., pyrazinyl) to direct cyclization .

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to enhance reaction specificity and reduce byproducts .

- Monitoring : Real-time FT-IR or TLC to track intermediate formation and adjust reaction conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across different synthetic batches?

- Methodological Answer :

- Purity assessment : Use HPLC-DAD/ELSD to quantify impurities (e.g., unreacted hydrazine or urea derivatives) that may interfere with bioassays .

- Crystallographic analysis : Compare batch-specific crystal packing (e.g., O–H⋯N hydrogen bonds) to identify polymorphic variations affecting solubility or receptor binding .

- Dose-response normalization : Adjust activity data based on purity metrics and use standardized cell lines (e.g., HEK293 for receptor assays) to minimize variability .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs), leveraging the oxadiazole ring’s planarity for π-π stacking .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to evaluate hydrogen-bond retention and conformational flexibility .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogous urea derivatives .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies for in vivo toxicity evaluation?

- Methodological Answer :

- Acute toxicity : Follow OECD Guideline 423, using 3–4 dose levels (5–2000 mg/kg) in rodents, with endpoints including mortality, organ histopathology, and serum biomarkers (ALT/AST) .

- Subchronic studies : 28-day repeated dosing (oral gavage) with pharmacokinetic profiling (LC-MS/MS) to assess accumulation in lipid-rich tissues (e.g., liver, brain) .

Q. What controls are critical when analyzing antioxidant activity in cell-free vs. cellular assays?

- Methodological Answer :

- Cell-free systems (e.g., DPPH/ABTS assays) : Include Trolox as a positive control and account for solvent interference (e.g., DMSO concentrations ≤1%) .

- Cellular assays (e.g., ROS detection in HepG2 cells) : Use N-acetylcysteine as a reference and measure mitochondrial membrane potential (JC-1 staining) to distinguish antioxidant effects from cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.